A Comprehensive Technical Guide to 6-Chloro-1H-indazol-5-amine: Physicochemical Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 6-Chloro-1H-indazol-5-amine: Physicochemical Properties, Synthesis, and Applications
Introduction to 6-Chloro-1H-indazol-5-amine
6-Chloro-1H-indazol-5-amine, a substituted indazole, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and life sciences industries. The indazole core, a bicyclic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This is due to its ability to form key interactions with a wide range of biological targets, leading to diverse pharmacological activities.[2][3][4] Derivatives of indazole have been successfully developed into therapeutics for oncology, inflammation, and infectious diseases.[3][5]
6-Chloro-1H-indazol-5-amine (CAS No. 221681-75-0) serves as a crucial molecular building block for the synthesis of more complex, biologically active molecules.[6] Its specific substitution pattern—an activating amino group and a deactivating chloro group on the benzene ring—provides a versatile platform for further chemical modification. This guide offers an in-depth analysis of its core properties, a plausible and detailed synthetic protocol, its applications in drug discovery, and essential safety information, designed for researchers and drug development professionals.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation.
Structure and Identification
The structural and identifying information for 6-Chloro-1H-indazol-5-amine is summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-chloro-1H-indazol-5-amine | N/A |
| CAS Number | 221681-75-0 | [6][7] |
| Molecular Formula | C₇H₆ClN₃ | [6][7] |
| Molecular Weight | 167.60 g/mol | [6][7] |
| Canonical SMILES | C1=C2C=NNC2=CC(=C1Cl)N | [8] |
| InChIKey | UBSUVQXJCAJWPB-UHFFFAOYSA-N | [8] |
Physical Properties
| Property | Description | Source(s) |
| Appearance | Likely an off-white to brown solid powder or crystalline material, characteristic of many amino-indazole derivatives.[9] | N/A |
| Melting Point | Specific experimental data is not readily available in the cited literature. For context, related isomers such as 1H-Indazol-5-amine melt at 172-178 °C and 6-chloro-1H-indazole melts at 174-177 °C.[9][10] | N/A |
| Boiling Point | Experimental data is not available. High boiling point is expected due to the polar and aromatic nature of the molecule. | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Water solubility is likely limited. | N/A |
Spectral Characterization
While specific spectra for this compound are not provided, characterization would rely on standard analytical techniques:
-
¹H NMR: Expected signals would include distinct peaks in the aromatic region for the protons on the indazole ring system, a broad singlet for the -NH₂ protons, and another for the pyrazolic N-H proton.
-
¹³C NMR: Would show characteristic signals for the seven carbon atoms, with chemical shifts influenced by the attached chlorine, nitrogen, and amine functionalities.
-
Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of 167.60 g/mol .[6][7]
-
Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the amine and indazole groups and C=C/C=N bands for the aromatic rings.
Chemical Reactivity and Profile
The reactivity of 6-Chloro-1H-indazol-5-amine is governed by the interplay of its three key features: the pyrazole ring, the benzene ring, and the exocyclic amino group.
-
Indazole Tautomerism: The indazole ring exists in two tautomeric forms, 1H- and 2H-indazole, which can influence its reactivity in N-substitution reactions.[11]
-
Aromatic Substitution: The 5-amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The 6-chloro group is deactivating yet also directs ortho/para. This makes the C4 and C7 positions potential sites for further functionalization, with the electronics favoring substitution at C4.
-
Amine Group Reactivity: The 5-amino group can undergo standard amine reactions, such as acylation to form amides, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a wide variety of functional groups.
-
N-H Acidity: The N-H proton on the pyrazole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation, a common strategy in drug design to modulate properties like solubility and cell permeability.
Synthesis Pathway and Illustrative Protocol
From a retrosynthetic perspective, the most direct and logical approach to synthesizing 6-Chloro-1H-indazol-5-amine is through the chemical reduction of a nitro-group precursor, specifically 6-chloro-5-nitro-1H-indazole. This precursor can be synthesized from commercially available starting materials.[12] This two-step process is efficient and utilizes well-established, reliable chemical transformations.
Caption: Proposed two-step synthesis of 6-Chloro-1H-indazol-5-amine.
Experimental Protocol: Reduction of 6-Chloro-5-nitro-1H-indazole
Causality Statement: This protocol utilizes tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, a classic and highly effective method for reducing aromatic nitro groups to amines. The acidic medium ensures the tin reagent remains in its active, reduced state, while the reaction's robustness makes it suitable for heterocyclic systems.
Materials:
-
6-Chloro-5-nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 6-chloro-5-nitro-1H-indazole (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.
-
Initiation: Slowly add concentrated HCl to the mixture with stirring. The reaction is exothermic and may require an ice bath to maintain control.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up (Quenching): Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Basification: Neutralize the acidic solution by slowly adding a concentrated solution of NaOH until the pH is basic (pH > 9). This will precipitate tin salts. Caution: This step is highly exothermic.
-
Extraction: Filter the mixture to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield pure 6-Chloro-1H-indazol-5-amine.
Applications in Drug Discovery and Development
6-Chloro-1H-indazol-5-amine is not an end-product therapeutic but rather a high-value intermediate. Its structure is strategically employed to access novel chemical entities with therapeutic potential.[6]
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The indazole scaffold is particularly effective in this role. This intermediate is used to synthesize compounds targeting various kinases implicated in cancer cell proliferation and survival.[6]
-
Anti-inflammatory Agents: The indazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other molecules designed to modulate inflammatory pathways.
-
Antiviral and Antiparasitic Research: The structural motif is explored in the development of agents against viruses and parasites.[3][4][6] For instance, the approved COVID-19 therapeutic Ensitrelvir contains a closely related N-methylated 6-chloro-indazol-5-amine core, highlighting the scaffold's relevance.[13]
Caption: Role of 6-Chloro-1H-indazol-5-amine as a versatile building block.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for 6-Chloro-1H-indazol-5-amine must be consulted, the following guidance is based on data for structurally similar compounds.[14][15]
-
Hazard Identification: Expected to be hazardous. Similar compounds are classified as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[15][16]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure stability.
Conclusion
6-Chloro-1H-indazol-5-amine is a strategically important heterocyclic building block with significant value for the drug discovery and development community. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an attractive starting point for creating diverse libraries of compounds. Its proven relevance in the synthesis of potent biological agents, particularly kinase inhibitors, underscores its continued importance in the pursuit of novel therapeutics. This guide provides the foundational knowledge required for researchers to effectively and safely incorporate this valuable intermediate into their research programs.
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